molecular formula C13H8ClNO3 B1607160 2-Chloro-4'-nitrobenzophenone CAS No. 77778-73-5

2-Chloro-4'-nitrobenzophenone

Cat. No.: B1607160
CAS No.: 77778-73-5
M. Wt: 261.66 g/mol
InChI Key: HQHOYTXNCOKBNE-UHFFFAOYSA-N
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Description

2-Chloro-4’-nitrobenzophenone is an organic compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of a chloro group at the second position and a nitro group at the fourth position on the benzophenone structure. This compound is a yellow crystalline solid and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4’-nitrobenzophenone typically involves the Friedel-Crafts acylation reaction. The process begins with the nitration of chlorobenzene to produce 2-chloronitrobenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4’-nitrobenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4’-nitrobenzophenone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH₃) in methanol.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-methoxy-4’-nitrobenzophenone.

    Reduction: Formation of 2-chloro-4’-aminobenzophenone.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

2-Chloro-4’-nitrobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4’-nitrobenzophenone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These interactions can affect cellular pathways and processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4’-aminobenzophenone: Similar structure but with an amino group instead of a nitro group.

    4-Chloro-2’-nitrobenzophenone: Similar structure but with the chloro and nitro groups at different positions.

    2-Bromo-4’-nitrobenzophenone: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

2-Chloro-4’-nitrobenzophenone is unique due to the specific positioning of the chloro and nitro groups, which influences its reactivity and interactions. The presence of both electron-withdrawing groups makes it a versatile intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

(2-chlorophenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHOYTXNCOKBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356609
Record name 2-CHLORO-4'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77778-73-5
Record name 2-CHLORO-4'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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